molecular formula C10H10Br2N2O2S B11106475 1-(2,4-Dibromobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole

1-(2,4-Dibromobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole

Cat. No.: B11106475
M. Wt: 382.07 g/mol
InChI Key: MZILIUFVKVDDPY-UHFFFAOYSA-N
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Description

1-(2,4-Dibromobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole is a chemical compound that features a sulfonyl group attached to a dibromobenzene ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dibromobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole typically involves the reaction of 2,4-dibromobenzenesulfonyl chloride with 2-methyl-4,5-dihydro-1H-imidazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or chloroform and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dibromobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the benzene ring.

Scientific Research Applications

1-(2,4-Dibromobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dibromobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dibromobenzene ring may also participate in interactions with biological molecules, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dibromobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole is unique due to the presence of both the dibromobenzene and imidazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10Br2N2O2S

Molecular Weight

382.07 g/mol

IUPAC Name

1-(2,4-dibromophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole

InChI

InChI=1S/C10H10Br2N2O2S/c1-7-13-4-5-14(7)17(15,16)10-3-2-8(11)6-9(10)12/h2-3,6H,4-5H2,1H3

InChI Key

MZILIUFVKVDDPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCN1S(=O)(=O)C2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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